![molecular formula C15H16N4O B5327461 N-[2-(1H-indol-1-yl)ethyl]-N-methyl-1H-imidazole-2-carboxamide](/img/structure/B5327461.png)
N-[2-(1H-indol-1-yl)ethyl]-N-methyl-1H-imidazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-indol-1-yl)ethyl]-N-methyl-1H-imidazole-2-carboxamide (INCB018424) is a small molecule inhibitor of Janus kinase (JAK) enzymes. It was developed by Incyte Corporation for the treatment of various inflammatory and autoimmune diseases. INCB018424 has shown promising results in preclinical and clinical studies, and it is currently being evaluated in several ongoing clinical trials.
Mecanismo De Acción
N-[2-(1H-indol-1-yl)ethyl]-N-methyl-1H-imidazole-2-carboxamide is a selective inhibitor of JAK enzymes, which play a crucial role in cytokine signaling and immune cell activation. By inhibiting JAK enzymes, this compound blocks the downstream signaling pathways that lead to inflammation and immune cell proliferation. This results in the suppression of the immune response and the reduction of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the levels of cytokines and chemokines in the body. In preclinical models, it has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the infiltration of immune cells into inflamed tissues. In clinical trials, it has been shown to improve the symptoms of rheumatoid arthritis, psoriasis, and myelofibrosis, including joint pain and swelling, skin lesions, and spleen size.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(1H-indol-1-yl)ethyl]-N-methyl-1H-imidazole-2-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of selectivity for JAK enzymes, which minimizes off-target effects. It has also been extensively studied in preclinical models and clinical trials, which provides a wealth of information on its mechanism of action and therapeutic potential. However, there are some limitations to its use in lab experiments. It can be expensive to synthesize and may require specialized equipment and expertise. It may also have limited solubility in certain solvents, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several potential future directions for the research and development of N-[2-(1H-indol-1-yl)ethyl]-N-methyl-1H-imidazole-2-carboxamide. One direction is the exploration of its potential therapeutic applications in other inflammatory and autoimmune diseases, such as multiple sclerosis and systemic lupus erythematosus. Another direction is the investigation of its potential combination therapy with other drugs, such as biologics and small molecule inhibitors. Additionally, there is a need for further research on the long-term safety and efficacy of this compound, particularly in patients with chronic diseases. Finally, there is a need for the development of more potent and selective JAK inhibitors with improved pharmacokinetic properties.
Métodos De Síntesis
The synthesis of N-[2-(1H-indol-1-yl)ethyl]-N-methyl-1H-imidazole-2-carboxamide involves several steps, starting from commercially available starting materials. The key step in the synthesis is the formation of the imidazole ring, which is achieved by reacting 2-bromoethylamine with 1-methylimidazole in the presence of a base. The indole moiety is then introduced by reacting 2-bromoindole with the intermediate obtained from the previous step. The final compound is obtained by treating the intermediate with a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
N-[2-(1H-indol-1-yl)ethyl]-N-methyl-1H-imidazole-2-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases. It has shown efficacy in preclinical models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In clinical trials, it has demonstrated significant improvements in the signs and symptoms of rheumatoid arthritis, psoriasis, and myelofibrosis.
Propiedades
IUPAC Name |
N-(2-indol-1-ylethyl)-N-methyl-1H-imidazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-18(15(20)14-16-7-8-17-14)10-11-19-9-6-12-4-2-3-5-13(12)19/h2-9H,10-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLZATIAHMDORN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1C=CC2=CC=CC=C21)C(=O)C3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}phenol](/img/structure/B5327380.png)
![8-(2-hydroxyethyl)-2-(4H-1,2,4-triazol-4-yl)pyrido[3,4-c]-1,6-naphthyridine-1,7(2H,8H)-dione](/img/structure/B5327388.png)
![N-(3-fluorophenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5327395.png)
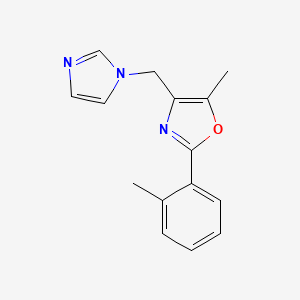
![4-{2-[(4-bromobenzyl)oxy]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5327412.png)
![3-[(4-chlorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B5327420.png)
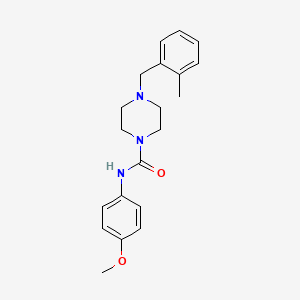
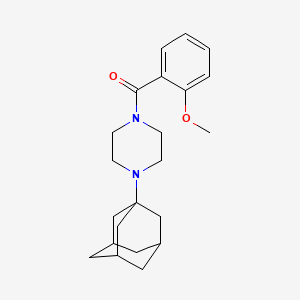
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5327453.png)
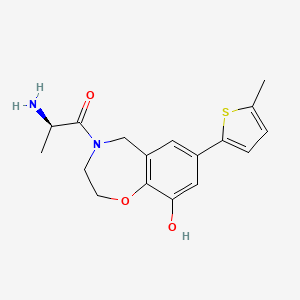
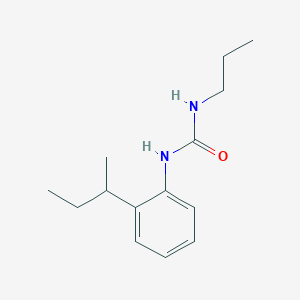
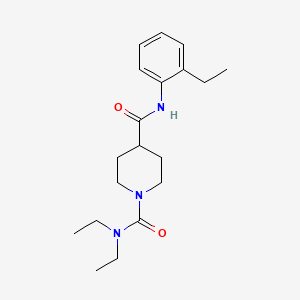
![N-(2,5-dimethoxyphenyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5327483.png)
![3-benzyl-5-{4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5327487.png)